molecular formula C7H2Cl4N2 B11861222 2,6,7,8-Tetrachloroimidazo[1,2-a]pyridine

2,6,7,8-Tetrachloroimidazo[1,2-a]pyridine

Cat. No.: B11861222
M. Wt: 255.9 g/mol
InChI Key: VTGHQKAYNWOECQ-UHFFFAOYSA-N
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Description

2,6,7,8-Tetrachloroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 2,6,7,8-Tetrachloroimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with various substrates, such as carbonyl compounds or alkenes. One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction can be carried out under metal-free conditions, making it an environmentally friendly approach . Industrial production methods often involve similar condensation reactions but may use different catalysts and reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

2,6,7,8-Tetrachloroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,6,7,8-Tetrachloroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, its antituberculosis activity is believed to be due to its ability to inhibit the synthesis of essential components in the bacterial cell wall . The exact molecular targets and pathways involved can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

2,6,7,8-Tetrachloroimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H2Cl4N2

Molecular Weight

255.9 g/mol

IUPAC Name

2,6,7,8-tetrachloroimidazo[1,2-a]pyridine

InChI

InChI=1S/C7H2Cl4N2/c8-3-1-13-2-4(9)12-7(13)6(11)5(3)10/h1-2H

InChI Key

VTGHQKAYNWOECQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C2=NC(=CN21)Cl)Cl)Cl)Cl

Origin of Product

United States

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